3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-19-16(10-22-11)14-7-2-3-8-15(14)20-17(21)12-5-4-6-13(18)9-12/h2-10H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTWMUBGGLWJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Methyl-1,3-Thiazol-4-yl)Aniline
The Hantzsch thiazole synthesis remains the most reliable method for constructing the 2-methylthiazole core. This involves cyclocondensation of a thioamide with α-halo carbonyl compounds.
Procedure :
- Thioamide Preparation :
- Cyclization with Chloroacetone :
Reaction Equation :
$$
\text{2-Aminobenzenethioamide} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{EtOH, K}2\text{CO}3} \text{2-(2-Methylthiazol-4-yl)aniline} + \text{HCl} + \text{H}_2\text{O}
$$
Yield : 68–72% after recrystallization from ethyl acetate/heptane (3:1).
Amide Bond Formation: Coupling 3-Chlorobenzoyl Chloride
Acylation of 2-(2-Methylthiazol-4-yl)Aniline
The amidation step employs 3-chlorobenzoyl chloride to functionalize the aniline’s primary amine.
Procedure :
- Activation of Carboxylic Acid :
- Amide Coupling :
Reaction Equation :
$$
\text{2-(2-Methylthiazol-4-yl)aniline} + \text{3-ClC}6\text{H}4\text{COCl} \xrightarrow{\text{THF, Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
For substrates with pre-functionalized halogens, Suzuki-Miyaura coupling offers an alternative route:
Procedure :
- Synthesis of 2-Bromo-N-(3-chlorobenzoyl)Aniline :
- Bromination of N-(3-chlorobenzoyl)aniline using N-bromosuccinimide (NBS) in DMF yields the 2-bromo derivative.
- Coupling with 2-Methylthiazol-4-ylboronic Acid :
Yield : 60–65% after HPLC purification.
Optimization of Reaction Conditions
Solvent and Base Screening for Amidation
Comparative studies reveal solvent and base significantly impact reaction efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | Triethylamine | 25 | 85 |
| DCM | Pyridine | 0 → 25 | 78 |
| DMF | K₂CO₃ | 50 | 92 |
DMF enhances solubility of intermediates, enabling higher yields at elevated temperatures.
Crystallization and Purity Analysis
Recrystallization Protocols
The final compound is recrystallized from ethyl acetate/n-heptane (1:2) to afford needle-like crystals. PXRD analysis confirms a monoclinic crystal system (space group P2₁/c), with characteristic peaks at 2θ = 12.4°, 15.8°, and 24.7°.
Purity : >99% by HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).
Scalability and Industrial Considerations
Cost-Effective Thioamide Synthesis
Replacing Lawesson’s reagent with phosphorus pentasulfide (P₄S₁₀) in xylenes reduces reagent costs by 40%, albeit with a slight yield reduction (65–68%).
Waste Management
Neutralization of HCl gas with NaOH scrubbers and solvent recovery via distillation align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including 3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, exhibit significant anticancer properties. Thiazoles are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with thiazole moieties have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiazole-containing compounds have demonstrated effectiveness against a range of bacterial strains, including resistant strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . A study highlighted the synthesis of thiazole derivatives that exhibited potent antibacterial effects comparable to established antibiotics like norfloxacin .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : Utilizing thiazole derivatives with benzoyl chloride to form the amide linkage.
- Cyclization Techniques : Employing cyclization strategies to construct the thiazole ring which is crucial for the biological activity of the compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are routinely used to confirm the structure and purity of synthesized compounds .
Anticonvulsant Activity
In a notable case study, thiazole derivatives were evaluated for their anticonvulsant properties using animal models. The findings indicated that certain analogues showed a median effective dose significantly lower than that of standard anticonvulsant medications. This suggests a promising avenue for developing new treatments for epilepsy .
Anti-inflammatory Effects
Another study explored the anti-inflammatory potential of thiazole-based compounds, including this compound. The compound was found to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
2-Bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (BG14490)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
- Substituents : Two chlorine atoms at the 2- and 4-positions of the benzamide ring; thiazole attached directly via nitrogen.
- Key Difference : Enhanced electron-withdrawing effects due to di-chloro substitution may increase reactivity or receptor interaction.
- Biological Activity : Demonstrated anti-inflammatory and analgesic properties in related studies .
- Molecular Weight : 272.97 g/mol (C₁₀H₆Cl₂N₂OS) .
3-Chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
- Substituents : Methoxy at the 4-position and a phenyl-substituted thiazole linked via an ethyl group.
- Key Difference: The ethyl linker increases flexibility, which may influence bioavailability.
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide
- Substituents : Oxadiazole ring replacing thiazole; sulfur atom at the 5-position.
Biological Activity
3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, various derivatives of thiazole have shown effectiveness against a range of pathogens. In a study evaluating the antimicrobial activity of thiazole derivatives, compounds with similar structures to this compound demonstrated promising results against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Urease Inhibition
In vitro studies have demonstrated that derivatives similar to this compound exhibit potent urease inhibitory activity. For example, one study reported an IC50 value of 0.0019 µM for a related compound, significantly lower than the standard thiourea (IC50 = 4.7455 µM). This suggests that such compounds could be valuable in treating conditions associated with urease activity, such as certain infections and kidney stones .
Anti-Cancer Potential
The compound's thiazole component may contribute to its anti-cancer properties. Thiazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer types. A related compound was found to inhibit RET kinase activity, which is crucial in several cancers. This inhibition leads to the induction of multipolar mitotic spindles in centrosome-amplified cancer cells, causing cell death .
Case Studies
- Urease Inhibition Study : A series of thiazole derivatives were synthesized and tested for urease inhibition. The most effective compound exhibited an IC50 value indicating strong potency compared to traditional inhibitors .
- Antimicrobial Efficacy : A comparative study on thiazole derivatives showed varying degrees of effectiveness against microbial strains, with some exhibiting MIC values significantly lower than standard treatments .
Data Tables
| Compound Name | Structure | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 0.0019 ± 0.0011 | Urease Inhibitor |
| Compound B | Structure B | 15.6 | Antimicrobial |
| Compound C | Structure C | 0.78 | Antifungal |
Q & A
Q. What are the optimal synthetic routes for 3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide to ensure high purity and yield?
The synthesis typically involves multi-step reactions, such as coupling a benzoyl chloride derivative with a substituted thiazole-containing amine. Key steps include:
- Condensation : Reacting 3-chlorobenzoyl chloride with 2-(2-methylthiazol-4-yl)aniline under basic conditions (e.g., pyridine or triethylamine) to form the amide bond .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) and confirmed by H/C NMR .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
Standard methods include:
- Spectroscopy : H NMR (to confirm aromatic protons and amide linkage) and IR (to validate C=O and N-H stretches) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight .
- X-ray Crystallography : Using programs like SHELXL for single-crystal structure determination, particularly to resolve stereochemical ambiguities .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize in vitro assays targeting pathways relevant to thiazole-benzamide derivatives:
- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity) .
- Anticancer Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Dose-Response Curves : Establish IC values to quantify potency .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, especially disorder in the thiazole ring?
Use SHELX suite tools:
- SHELXL : Refine high-resolution data with anisotropic displacement parameters for non-H atoms. Apply TWIN/BASF commands for twinned crystals .
- ORTEP-3 : Visualize thermal ellipsoids to identify potential disorder in the thiazole or phenyl moieties .
- WinGX : Integrate data processing and validation (e.g., check for voids via PLATON) .
Q. What strategies can address contradictory biological activity data across similar benzamide-thiazole derivatives?
Perform structure-activity relationship (SAR) studies :
- Substituent Analysis : Compare chloro vs. methoxy groups at the benzamide position (e.g., 3-chloro vs. 4-methoxy derivatives in and ).
- Heterocycle Replacement : Swap thiazole with triazole () or pyrazole () to assess impact on target binding.
- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
Q. How can molecular docking predict the binding mode of this compound to kinase targets?
Use AutoDock Vina or Schrödinger Glide :
- Protein Preparation : Retrieve kinase structures (e.g., PDB: 1ATP) and remove water/ions.
- Grid Generation : Focus on ATP-binding pockets with 20 Å boxes.
- Pose Validation : Compare docking scores with experimental IC values. Highlight interactions (e.g., benzamide C=O with Lys33, thiazole N with hinge region) .
Q. What experimental approaches optimize pharmacokinetic properties like solubility and metabolic stability?
- LogP Measurement : Use shake-flask/HPLC methods to assess hydrophobicity; aim for LogP <5 to enhance solubility .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to estimate half-life. Add NADPH cofactor for Phase I metabolism profiling .
- Prodrug Design : Introduce phosphate or PEG groups on the amide nitrogen to improve bioavailability .
Q. How can regioselectivity challenges in modifying the thiazole ring be mitigated during synthesis?
- Directing Groups : Install nitro or acetyl groups to steer electrophilic substitution .
- Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts for precise C-H functionalization .
- Computational Guidance : DFT calculations (e.g., Gaussian) to predict reactive sites based on Fukui indices .
Q. What in vivo models are suitable for evaluating toxicity and efficacy of this compound?
- Acute Toxicity : OECD 423 guidelines in rodents (dose range: 10–300 mg/kg) .
- Xenograft Models : Implant human cancer cells (e.g., HCT-116) in nude mice; administer compound intraperitoneally (5–20 mg/kg) for 4 weeks .
- Biomarker Analysis : Monitor liver/kidney function via ALT, AST, and creatinine levels .
Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?
- Force Field Calibration : Adjust parameters in docking software to match experimental binding affinities .
- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
- Meta-Dynamics : Use PLUMED to explore conformational landscapes and identify overlooked binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
